1-Methylindole

Electrochemistry Redox Chemistry Electropolymerization

1-Methylindole (CAS 603-76-9, C₉H₉N, molecular weight 131.17 g/mol) is an N-methylated indole derivative distinguished by substitution at the nitrogen atom rather than the carbon skeleton. This regiospecific placement fundamentally alters its electronic environment, steric profile, and reactivity compared to its carbon-methylated isomers and unsubstituted indole.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 603-76-9
Cat. No. B147185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindole
CAS603-76-9
Synonyms1-methylindole
1-methylindole monopicrate
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=CC=CC=C21
InChIInChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
InChIKeyBLRHMMGNCXNXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindole (CAS 603-76-9) Procurement: Technical Baseline and Molecular Characteristics


1-Methylindole (CAS 603-76-9, C₉H₉N, molecular weight 131.17 g/mol) is an N-methylated indole derivative distinguished by substitution at the nitrogen atom rather than the carbon skeleton . This regiospecific placement fundamentally alters its electronic environment, steric profile, and reactivity compared to its carbon-methylated isomers and unsubstituted indole [1]. The compound is commercially available as a colorless to yellow-orange clear liquid with a boiling point of 236–239 °C, density of 1.02–1.051 g/mL, and refractive index of approximately 1.6065 . Its Beilstein Registry Number is 111026, MDL number MFCD00005800, and PubChem CID 11781, providing clear identifiers for procurement specifications [2].

Why 1-Methylindole Cannot Be Replaced by Other Methylindole Isomers or Indole


Substituting 1-methylindole with unsubstituted indole or other methylindole isomers in a synthetic or biological application is not scientifically valid due to profound differences in reactivity, electronic structure, and molecular recognition. The N-methyl group in 1-methylindole eliminates the acidic N–H proton present in indole, 2-methylindole, and 3-methylindole, fundamentally altering hydrogen-bonding capacity and nucleophilic character [1]. Electrochemical oxidation studies demonstrate that 1-methylindole exhibits a distinct oxidation potential of +0.8 V (vs. Ag|Ag⁺) compared to +0.65 V for 2- and 3-methylindoles, indicating a different electron-donating profile that directly impacts redox-based applications [2]. Furthermore, in biological systems, the N-methyl substitution dramatically shifts potency; 1-methylindole displays an EC₅₀ of 20 µM in CquiOR2/CquiOR7 olfactory receptor activation, whereas indole is 71-fold more potent at 0.28 µM, underscoring that minor structural changes produce non-linear functional outcomes [3]. These quantitative divergences mandate that procurement decisions be based on precise compound identity rather than class-level assumptions.

Quantitative Differential Evidence: 1-Methylindole vs. Indole and Methylindole Isomers


Electrochemical Oxidation Potential: 1-Methylindole vs. 2- and 3-Methylindoles

1-Methylindole exhibits a distinct anodic oxidation potential compared to its 2- and 3-methyl isomers, directly impacting its suitability as a redox-active building block [1]. The higher oxidation potential indicates a lower electron-donating ability, which alters its reactivity in electrosynthesis and prevents uncontrolled polymerization [2].

Electrochemistry Redox Chemistry Electropolymerization

Kinetic Reactivity: Chlorination Rate Constant for 1-Methylindole vs. 2- and 3-Methylindoles

The specific reaction rate for chlorination with N-chlorosuccinimide at 306 K reveals that 1-methylindole reacts 6.7-fold slower than 2-methylindole but 38% faster than 3-methylindole [1]. This intermediate reactivity provides a tunable handle for synthetic chemoselectivity.

Kinetics Chlorination Structure-Activity Relationship

Biological Potency: Olfactory Receptor Activation EC₅₀ for 1-Methylindole vs. Indole and Other Methylindoles

In a functional assay of the CquiOR2/CquiOR7 olfactory receptor complex, 1-methylindole exhibits an EC₅₀ of 20 µM, which is 71-fold less potent than unsubstituted indole (EC₅₀ = 0.28 µM) but 2.7-fold less potent than 2-methylindole (EC₅₀ = 7.5 µM) [1]. Despite reduced potency, 1-methylindole retains 84% relative efficacy compared to indole, indicating it functions as a near-full agonist with a distinct potency profile.

Olfactory Receptor GPCR Biological Assay

Proton-Donor Capacity: Chemiluminescence Behavior of 1-Methylindole vs. Indole and 2-Methylindole

In chemiluminescence systems involving electrogenerated superoxide ion (O₂⁻), 1-methylindole does not function as a proton donor and does not affect the redox reaction of the O₂/O₂⁻ couple [1]. In contrast, indole and 2-methylindole act as proton donors, which alters the chemiluminescence intensity and mechanism [1].

Chemiluminescence Superoxide Proton Transfer

Synthetic Yield: N-Methylation of Indole to 1-Methylindole in Organic Synthesis

The direct N-methylation of indole using sodium amide and methyl iodide in liquid ammonia proceeds with an optimized yield of 85–95%, as established in Organic Syntheses [1]. Alternative methods, such as the Fischer indole synthesis using N-methylphenylhydrazine, typically yield 60–75% . This high-yielding, reproducible procedure provides a reliable route for preparing 1-methylindole at scale.

Organic Synthesis Methylation Process Chemistry

Internal Rotation Barrier: Electronic Distinction of 1-Methylindole from All Other Methylindole Isomers

High-resolution rotational spectroscopy reveals that 1-methylindole possesses an intermediate torsional barrier of 277.1 cm⁻¹ for internal rotation of the N–CH₃ group, a value distinct from all C-methylated indole isomers [1]. This barrier is associated with a 0.05 Å shortened rotor length due to the higher electronegativity of the nitrogen atom, producing a unique electronic environment at the indole nitrogen [1].

Rotational Spectroscopy Electronic Structure Quantum Chemistry

Evidence-Backed Application Scenarios for 1-Methylindole Procurement


Electrochemical Synthesis Requiring Controlled Oxidation Potential

For electrosynthetic applications involving indole-based building blocks, 1-methylindole offers a distinct oxidation potential of +0.8 V (vs. Ag|Ag⁺), which is 0.15 V higher than 2- and 3-methylindoles [1]. This higher potential prevents uncontrolled oligomerization and enables selective formation of soluble tetrameric products rather than electrode-fouling polymers [2]. Procuring 1-methylindole is essential when designing electrochemical reactions that require a stable, non-polymerizing indole substrate with a tunable redox window.

GPCR Ligand Discovery Campaigns Requiring N-Methylated Indole Scaffolds

In medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) where N-methylation is a desired pharmacophoric element, 1-methylindole serves as the appropriate starting material. Its 71-fold reduced potency at CquiOR2/CquiOR7 (EC₅₀ = 20 µM) compared to indole (EC₅₀ = 0.28 µM) demonstrates that N-methyl substitution profoundly modulates receptor engagement [3]. This quantifiable shift in biological activity guides structure-activity relationship (SAR) studies where specific attenuation of potency is the design objective. Additionally, 1-methylindole is a key intermediate in the synthesis of Osimertinib (Tagrisso), a third-generation EGFR inhibitor [4].

Chemiluminescent Probe Development with Minimal Proton-Transfer Interference

For analytical chemists developing chemiluminescence-based detection systems utilizing superoxide ion, 1-methylindole is the preferred indole scaffold because it lacks proton-donor activity and does not interfere with the O₂/O₂⁻ redox couple [5]. In contrast, indole and 2-methylindole act as proton donors, introducing confounding quenching pathways that reduce signal fidelity [5]. This functional distinction makes 1-methylindole the superior choice for building chemiluminescent probes where background signal from proton-transfer reactions must be eliminated.

Controlled Electrophilic Functionalization in Multi-Step Syntheses

When a synthetic route requires regioselective electrophilic substitution at the indole C3 position but demands controlled reaction kinetics, 1-methylindole provides an intermediate reactivity profile. Its chlorination rate constant of 68.8 M⁻¹ s⁻¹ (at 306 K) is 6.7-fold slower than the highly reactive 2-methylindole (460 M⁻¹ s⁻¹) but 1.4-fold faster than the sluggish 3-methylindole (50 M⁻¹ s⁻¹) [6]. This intermediate kinetic window enables chemoselective transformations where 2-methylindole would produce undesired byproducts and 3-methylindole would fail to react completely under the same conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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